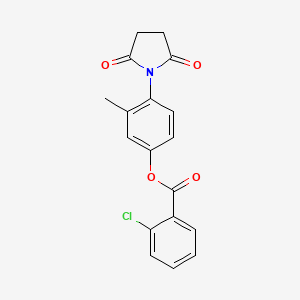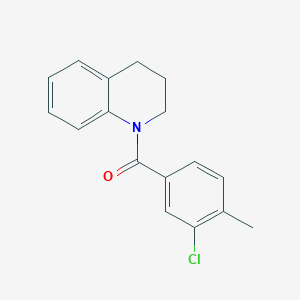
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine, also known as MeOPP, is a psychoactive drug that belongs to the family of piperazines. It was first synthesized in the 1990s and has been used in scientific research to study its mechanism of action and physiological effects. MeOPP is structurally similar to other piperazines such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).
作用機序
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine acts as a dopamine and serotonin receptor agonist, specifically targeting the D2 and 5-HT2A receptors. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. This compound also has affinity for other receptors such as the alpha-2 adrenergic receptor and the sigma receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. This compound has also been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. It has been suggested that this compound may have potential therapeutic uses in the treatment of certain psychiatric disorders.
実験室実験の利点と制限
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and serotonin receptor agonists. However, this compound has limitations as well. Its psychoactive effects make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine. One area of interest is its potential therapeutic uses in the treatment of certain psychiatric disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is also needed to fully understand the long-term effects of this compound use and its potential for abuse.
合成法
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(4-methylphenyl)piperazine with 2-phenylethylbromide in the presence of a base such as potassium carbonate. The resulting product is then purified using techniques such as column chromatography.
科学的研究の応用
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has been used in scientific research to study its mechanism of action and physiological effects. It has been shown to act as a dopamine and serotonin receptor agonist, which may explain its psychoactive effects. This compound has also been shown to increase locomotor activity and induce hyperthermia in animal models.
特性
IUPAC Name |
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)21-15-13-20(14-16-21)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBPKAQOGIZZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
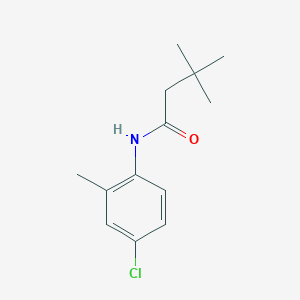
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
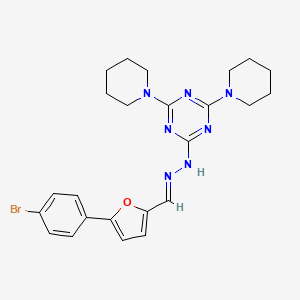
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
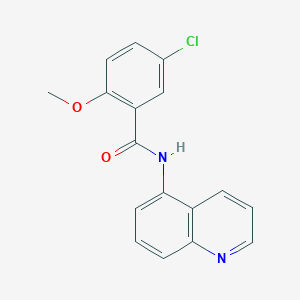
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
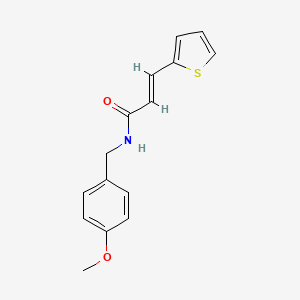
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
